2-(1H-Indol-3-ylsulfanyl)-propionic acid
Overview
Description
2-(1H-Indol-3-ylsulfanyl)-propionic acid is an organic compound that features an indole ring structure, which is a common motif in many biologically active molecules. The indole nucleus is known for its aromatic properties and is found in various natural and synthetic compounds with significant biological activities
Mechanism of Action
Target of Action
Similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid have been shown to interact with the S-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression and ubiquitin-dependent protein degradation .
Mode of Action
Based on the structural similarity with other indole derivatives, it can be hypothesized that it may interact with its target protein, leading to changes in the protein’s function and downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-3-ylsulfanyl)-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activities . The compound’s interactions with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase are particularly noteworthy. These interactions often involve hydrogen bonding and hydrophobic interactions, which can modulate the activity of these enzymes and affect metabolic pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of key signaling molecules such as kinases and transcription factors, which can lead to changes in gene expression and cellular responses . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by forming stable complexes with their active sites . This can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of amino acids, nucleotides, and other biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These transport mechanisms can influence the compound’s localization and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can impact its biological activity and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-ylsulfanyl)-propionic acid typically involves the introduction of a sulfanyl group to the indole ring followed by the formation of the propionic acid moiety. One common method involves the reaction of indole-3-thiol with a suitable propionic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-Indol-3-ylsulfanyl)-propionic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in various biochemical pathways and its potential as a modulator of biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings
Uniqueness
2-(1H-Indol-3-ylsulfanyl)-propionic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBHBJXJSDBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397996 | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63321-71-1 | |
Record name | 2-(1H-Indol-3-ylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63321-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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